3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-27-20-12-18(13-21(28-6-2)22(20)29-7-3)23(26)24-14-16-8-9-19-17(11-16)10-15(4)25-19/h8-13,25H,5-7,14H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLITYSJYXANUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Ethoxylation of Gallic Acid
3,4,5-Trihydroxybenzoic acid (gallic acid) serves as a starting material for ethoxylation. A three-step alkylation process using ethyl iodide or ethyl bromide in the presence of anhydrous potassium carbonate achieves full ethoxy substitution.
Procedure :
- Gallic acid (10 mmol) is suspended in dry acetone (50 mL) with K₂CO₃ (40 mmol).
- Ethyl iodide (45 mmol) is added dropwise under reflux (12–24 h).
- The mixture is filtered, concentrated, and recrystallized from ethanol to yield 3,4,5-triethoxybenzoic acid (72–85% yield).
Challenges :
Alternative Route: Stepwise Protection and Deprotection
For substrates sensitive to direct alkylation, a tert-butyloxycarbonyl (Boc) protecting group strategy is employed:
- Protect the carboxylic acid of gallic acid as a methyl ester using SOCl₂/MeOH.
- Ethoxylate the hydroxyl groups using ethyl bromide and NaH in DMF.
- Hydrolyze the ester with LiOH/THF/H₂O to regenerate the carboxylic acid.
Synthesis of (2-Methyl-1H-indol-5-yl)methanamine
Fischer Indole Synthesis
The Fischer indole protocol enables direct construction of the 2-methylindole scaffold:
Reductive Amination of 5-Nitro-2-methylindole
- Reduce 5-nitro-2-methylindole (commercially available) to 5-amino-2-methylindole using H₂/Pd-C in EtOH.
- React the amine with formaldehyde and NaBH₃CN to install the methylaminomethyl group (67% yield).
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Activation of 3,4,5-triethoxybenzoic acid as its acyl chloride facilitates rapid amide formation:
- Treat the acid with oxalyl chloride (2 eq) and catalytic DMF in dry DCM (0°C to RT, 4 h).
- Add (2-methyl-1H-indol-5-yl)methanamine (1.2 eq) and Et₃N (3 eq) in THF.
- Stir at RT for 12 h, yielding the target amide (81% purity; 89% after column chromatography).
Optimization :
Coupling Reagent-Assisted Methods
Carbodiimide reagents (e.g., EDCl, DCC) with HOBt or HOAt suppress racemization:
- Combine 3,4,5-triethoxybenzoic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq), and the amine (1.2 eq) in DCM.
- Stir at RT for 24 h, achieving 78% yield.
Comparative Data :
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 24 | 78 |
| HATU/DIEA | DMF | 6 | 85 |
| T3P®/Et₃N | THF | 8 | 91 |
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (SiO₂, gradient elution with hexane/EtOAc 3:1 → 1:1). Final recrystallization from EtOAc/hexane affords white crystalline solids.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, indole-H), 6.95 (s, 1H, indole-H), 4.52 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 6H, OCH₂), 2.45 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 9H, CH₃).
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
Industrial-Scale Considerations
Patent data reveals scalable adaptations:
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4,5-tricarboxybenzamide.
Reduction: Formation of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities of indole derivatives
Biological Research: Used as a probe to study cellular pathways and molecular interactions involving indole derivatives.
Chemical Biology: Employed in the design of novel bioactive molecules and drug candidates.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Triethoxy vs. Diethoxy/Methoxy Groups
- 3,4-Diethoxy Analogs: The patent in explicitly excludes 3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, indicating that the addition of a third ethoxy group (3,4,5-triethoxy) may confer novel bioactivity or avoid prior intellectual property claims.
- 3,5-Dimethoxy Analogs : lists 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. Methoxy groups are smaller and less lipophilic than ethoxy, which may reduce metabolic stability but increase solubility. Triethoxy substitution could balance these properties .
- Fluorinated Analogs : Compounds like 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide () replace alkoxy groups with halogens. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, whereas ethoxy groups could engage in hydrogen bonding or π-stacking .
Indole Moiety Modifications
- 2-Methylindole vs. Piperidinyl/Indazole Substituents: The 2-methyl group on the indole in the target compound contrasts with piperidinyl or indazole substituents in analogs (e.g., 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide).
Heterocyclic Derivatives with Similar Cores
- Thiadiazole and Thiazolidinone Derivatives: describes 2-substituted thiadiazoles with a 3,4,5-trimethoxyphenyl group. While structurally distinct, the trimethoxy substitution mirrors the triethoxy motif in the target compound. The thiadiazole derivative 8e exhibited 55.71% inhibition of PC3 cancer cells at 5 µM, suggesting that triethoxy substitution in benzamides may similarly enhance anticancer activity .
- Thiourea Derivatives : highlights N-benzoyl-N'-phenylthiourea derivatives with dichloro or nitro substituents. These electron-withdrawing groups contrast with the electron-donating ethoxy groups in the target compound, which may alter interactions with charged residues in enzyme active sites .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Physicochemical Properties
Biological Activity
3,4,5-Triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates the presence of an indole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related indole derivatives showed promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| MCF-7 (Breast Cancer) | 10.5 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Tumor Growth : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Anti-inflammatory Effects : Research indicates that indole derivatives can modulate inflammatory responses, potentially reducing tumor-associated inflammation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of indole derivatives, including variations of this compound. The study found that these compounds significantly reduced cell viability in various cancer cell lines and demonstrated a dose-dependent response.
Study 2: In Vivo Studies
In vivo studies using murine models have demonstrated that similar compounds can reduce tumor size and improve survival rates when administered at specific dosages. The mechanism was attributed to the modulation of immune responses and direct cytotoxic effects on tumor cells.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. Begin with the preparation of the 3,4,5-triethoxybenzoyl chloride intermediate via ester hydrolysis followed by reaction with thionyl chloride. Couple this with (2-methyl-1H-indol-5-yl)methanamine using a Schotten-Baumann reaction under reflux in anhydrous dichloromethane. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction time (4–6 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm the benzamide backbone and indole substituents. Key signals include the triethoxy aromatic protons (δ 4.0–4.2 ppm, quartet) and indole NH (δ 10.2–10.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode, [M+H]+ ion). HPLC (C18 column, methanol/water 70:30) assesses purity (>95% by UV at 254 nm). For crystalline samples, X-ray diffraction resolves stereoelectronic properties .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodology : Prioritize assays aligned with structural analogs (e.g., indole-containing kinase inhibitors). Use cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HeLa) to screen for anti-proliferative effects. Pair with fluorescence-based binding assays (e.g., FP or TR-FRET) to assess interactions with targets like tyrosine kinases. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict target interactions?
- Methodology : Use AutoDock Vina or Glide for docking simulations. Prepare the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). Select protein targets (e.g., EGFR or Aurora kinases) from structural databases (PDB IDs: 1M17, 4OEE). Define binding sites using co-crystallized ligands. Run 50–100 docking poses, rank by binding energy (ΔG ≤ −8 kcal/mol), and validate with MD simulations (NAMD/GROMACS) to assess stability. Cross-reference with mutagenesis data to confirm critical residues .
Q. What strategies resolve contradictory data in binding affinity assays?
- Methodology : Address variability by:
- Reproducing assays under standardized conditions (e.g., buffer pH, temperature).
- Validating via orthogonal methods (e.g., SPR for kinetic analysis if FP assays show inconsistency).
- Analyzing batch-to-batch compound purity (HPLC-MS).
- Incorporating statistical frameworks (e.g., Bayesian meta-analysis) to reconcile conflicting results .
Q. How can structure-activity relationship (SAR) models be developed for analogs?
- Methodology : Synthesize analogs with variations in the triethoxy, indole methyl, or benzamide groups. Test in parallel assays (e.g., kinase inhibition, solubility). Use QSAR tools (e.g., MOE or Schrödinger) to correlate structural descriptors (logP, polar surface area) with activity. Apply machine learning (Random Forest, SVM) to predict novel scaffolds. Validate models with leave-one-out cross-validation (R² > 0.7) .
Q. What approaches validate target engagement in cellular models?
- Methodology : Employ cellular thermal shift assays (CETSA) to confirm binding in live cells. Treat cells with the compound (10 µM, 2 hours), lyse, and heat (37–65°C). Quantify target protein stability via Western blot. Complement with siRNA knockdown ; reduced compound efficacy in knockdown cells confirms target specificity. Use BRET/FRET probes for real-time interaction monitoring .
Q. How to address stability and solubility challenges in experimental design?
- Methodology : Assess physicochemical stability via accelerated degradation studies (40°C/75% RH for 4 weeks; analyze by HPLC). For solubility, use co-solvents (DMSO ≤ 0.1% in assays) or lipid-based formulations (e.g., PEG-400). Apply powder X-ray diffraction (PXRD) to identify stable polymorphs. Use molecular dynamics to predict aggregation-prone regions and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
